![molecular formula C14H18FNO4S B2908831 3-{1-[(3-Fluorophenyl)sulfonyl]-3-piperidyl}propanoic acid CAS No. 1305707-22-5](/img/structure/B2908831.png)

3-{1-[(3-Fluorophenyl)sulfonyl]-3-piperidyl}propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

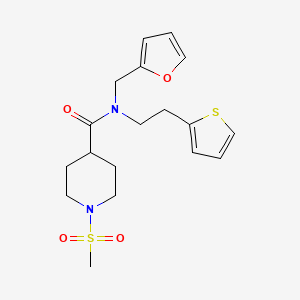

The compound is a complex organic molecule that contains a fluorophenyl group, a sulfonyl group, a piperidyl group, and a propanoic acid group . These groups are common in many pharmaceuticals and other biologically active compounds.

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions such as amidation and protodeboronation .Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its constituent groups (fluorophenyl, sulfonyl, piperidyl, and propanoic acid). Unfortunately, without specific data, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, and solubility would depend on the exact structure of the compound .Wissenschaftliche Forschungsanwendungen

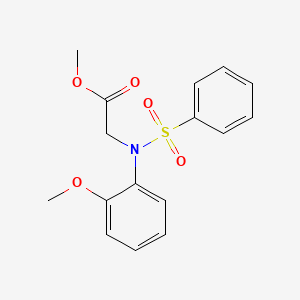

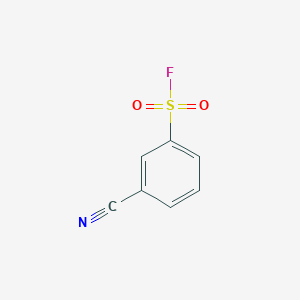

- Sulfonyl fluorides play a crucial role in organic synthesis. Fluorosulfonylation using fluorosulfonyl radicals has emerged as an efficient method for producing sulfonyl fluorides . Researchers can use this compound as a building block to create novel molecules with specific pharmacological properties.

- One derivative of fluorosulfonyl piperidine, Vonoprazan fumarate , acts as a proton pump inhibitor (PPI) and potassium competitive acid blocker (P–CAB). It competitively inhibits the proton pump (H⁺, K⁺–ATPase) and effectively reduces gastric acid secretion .

- The piperidine ring in fluorosulfonyl piperidine undergoes a phenomenon called pseudorotation . This non-planar rotation allows for diverse conformations, influencing the overall shape of the molecule .

Organic Synthesis and Medicinal Chemistry

Proton Pump Inhibition and Gastrointestinal Disorders

Pseudorotation and Conformational Analysis

Wirkmechanismus

Target of Action

The primary target of 3-{1-[(3-Fluorophenyl)sulfonyl]-3-piperidyl}propanoic acid is Methionine aminopeptidase 2 . This enzyme plays a crucial role in the removal of the amino-terminal methionine residue from nascent proteins, which is a critical process in protein maturation.

Mode of Action

It is believed to interact with its target, methionine aminopeptidase 2, and inhibit its function . This inhibition could lead to changes in protein maturation processes, potentially affecting the function of these proteins.

Eigenschaften

IUPAC Name |

3-[1-(3-fluorophenyl)sulfonylpiperidin-3-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO4S/c15-12-4-1-5-13(9-12)21(19,20)16-8-2-3-11(10-16)6-7-14(17)18/h1,4-5,9,11H,2-3,6-8,10H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFBSXBRLVKIEGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC=CC(=C2)F)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrimidine-5-carboxamide](/img/structure/B2908750.png)

![[2-(1-Methyl-2-phenylindol-3-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2908751.png)

![3-benzyl-2-((3-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2908757.png)

![3-Methyl-2-[(phenylcarbamoyl)amino]benzoic acid](/img/structure/B2908764.png)

![1,3-dimethyl-5-{[(piperidin-4-ylmethyl)amino]methylene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2908766.png)

![3-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2908770.png)